molecular formula C8H17NO B13220092 1-(Pyrrolidin-1-YL)butan-2-OL

1-(Pyrrolidin-1-YL)butan-2-OL

Katalognummer: B13220092
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: FJRHRYPEAFRRON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrrolidin-1-YL)butan-2-OL is an organic compound that features a pyrrolidine ring attached to a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-YL)butan-2-OL can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-one under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction and purification to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyrrolidin-1-YL)butan-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butan-2-one or butanoic acid, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Pyrrolidin-1-YL)butan-2-OL has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism by which 1-(Pyrrolidin-1-YL)butan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the butanol chain.

    Butan-2-OL: A related compound with a similar alcohol group but without the pyrrolidine ring.

    Prolinol: Another compound featuring a pyrrolidine ring, often used in asymmetric synthesis.

Uniqueness: 1-(Pyrrolidin-1-YL)butan-2-OL stands out due to its combined structural features, which confer unique chemical reactivity and potential applications. The presence of both the pyrrolidine ring and the butanol chain allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

1-pyrrolidin-1-ylbutan-2-ol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-9-5-3-4-6-9/h8,10H,2-7H2,1H3

InChI-Schlüssel

FJRHRYPEAFRRON-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN1CCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.